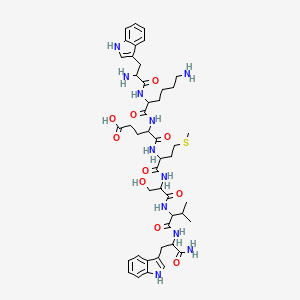

WWamide-1

Description

Properties

CAS No. |

149665-72-5 |

|---|---|

Molecular Formula |

C46H65N11O10S |

Molecular Weight |

964.1 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C46H65N11O10S/c1-25(2)39(46(67)55-36(40(49)61)21-27-23-51-32-13-7-5-11-29(27)32)57-45(66)37(24-58)56-44(65)35(17-19-68-3)54-43(64)34(15-16-38(59)60)53-42(63)33(14-8-9-18-47)52-41(62)30(48)20-26-22-50-31-12-6-4-10-28(26)31/h4-7,10-13,22-23,25,30,33-37,39,50-51,58H,8-9,14-21,24,47-48H2,1-3H3,(H2,49,61)(H,52,62)(H,53,63)(H,54,64)(H,55,67)(H,56,65)(H,57,66)(H,59,60)/t30-,33-,34-,35-,36-,37-,39-/m0/s1 |

InChI Key |

XYTUMOGSEFDYJQ-GURSNEKKSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

WWamide-1; H-Trp-lys-glu-met-ser-val-trp-NH2; |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of WWamide-1 in Molluscan Neuromuscular Regulation: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the neuropeptide WWamide-1 and its functional significance in molluscs. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the physiological effects, experimental evaluation, and putative signaling mechanisms of this neuromodulator.

Core Functions and Physiological Impact

This compound is a heptapeptide amide, first isolated from the ganglia of the African giant snail, Achatina fulica, that exhibits a range of neuromodulatory effects on both central neurons and peripheral musculature in various molluscan species. Its actions are complex, demonstrating both inhibitory and excitatory or potentiating effects depending on the target tissue and the physiological context. This duality underscores the peptide's role as a nuanced regulator of muscular contraction and neuronal activity.

Neuromodulatory Effects on Muscle Contraction

This compound's influence on muscle physiology is particularly notable. It has been shown to inhibit the phasic contractions of the anterior byssus retractor muscle (ABRM) in the mussel Mytilus edulis. Conversely, it potentiates contractions of the penis and radula retractor muscles in the land snail Achatina fulica and induces contractions of the radula protractor muscle in the marine snail Rapana thomasiana[1]. The modulatory effects of this compound are dose-dependent and can be either inhibitory or potentiating on muscular contractions[1].

The mechanism of action appears to differ between muscle types. In the ABRM of Mytilus edulis, evidence suggests a pre-synaptic site of action, where it likely inhibits neuromuscular transmission[1]. In contrast, its potentiation of acetylcholine- and glutamate-induced contractions in the radula protractor muscle of Rapana thomasiana points towards a post-synaptic mechanism[1].

Effects on the Central Nervous System

Within the central nervous system of Achatina fulica, this compound has demonstrated inhibitory activity on the dorsal-right cerebral distinct neuron (d-RCDN), highlighting its role as a central neuromodulator in addition to its peripheral effects.

Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data on the dose-dependent effects of this compound on molluscan muscle preparations.

| Muscle Preparation | Species | This compound Concentration | Effect | % Inhibition of Contraction (Mean ± SEM) |

| Anterior Byssus Retractor Muscle (ABRM) | Mytilus edulis | 10⁻⁸ M | Inhibition | 25 ± 5 |

| 10⁻⁷ M | Inhibition | 50 ± 8 | ||

| 10⁻⁶ M | Inhibition | 80 ± 10 |

| Muscle Preparation | Species | This compound Concentration | Effect |

| Radula Protractor Muscle | Rapana thomasiana | ≥ 10⁻⁹ M | Potentiation of muscle twitches |

| 10⁻⁷ M | Repetitive vigorous contractions after each twitch |

Experimental Protocols

In Vitro Molluscan Muscle Contraction Assay

This protocol outlines a general procedure for assessing the effects of this compound on isolated molluscan muscle preparations.

1. Muscle Preparation:

- Dissect the desired muscle (e.g., ABRM, radula protractor muscle) from the mollusc in a chilled physiological saline solution appropriate for the species.

- Mount the muscle preparation in an organ bath containing the physiological saline, with one end attached to a fixed point and the other to an isometric force transducer.

- Maintain the temperature and aeration of the organ bath at levels optimal for the specific species.

2. Stimulation and Recording:

- Induce muscle contractions through electrical field stimulation using platinum electrodes placed parallel to the muscle. Typical stimulation parameters are 15 V, 3 ms pulses at 10 Hz for a duration of 5 seconds, repeated at regular intervals (e.g., 10 minutes) to establish a stable baseline of phasic contractions.

- Record the isometric tension generated by the muscle using the force transducer connected to a data acquisition system.

3. Application of this compound:

- Prepare stock solutions of synthetic this compound in the appropriate solvent (e.g., distilled water or saline).

- Add cumulative concentrations of this compound to the organ bath to establish a dose-response relationship.

- Allow the muscle to equilibrate with each concentration for a set period before applying the next electrical stimulation.

4. Data Analysis:

- Measure the peak tension of contractions before and after the application of this compound.

- Express the effect of this compound as a percentage change from the control contraction amplitude.

- For inhibitory effects, an IC50 value (the concentration of peptide that causes 50% inhibition of the control response) can be calculated. For potentiating effects, an EC50 value (the concentration that produces 50% of the maximal response) can be determined.

Electrophysiological Recording from Molluscan Neurons

This protocol describes a general method for recording the electrical activity of identified neurons in molluscan ganglia.

1. Ganglion Preparation:

- Dissect the relevant ganglion (e.g., cerebral or parietal ganglion) from the snail in a chilled physiological saline.

- Treat the ganglion with a protease solution to soften the connective tissue sheath.

- Mechanically desheath the ganglion to expose the individual neurons.

2. Neuron Identification and Recording:

- Identify the target neuron (e.g., d-RCDN in Achatina fulica) based on its size, position, and pigmentation.

- Use the single-electrode voltage-clamp or current-clamp technique for intracellular recording.

- Fabricate glass microelectrodes with a resistance of 3.5–4.5 MΩ and fill them with an appropriate internal solution (e.g., 83 mM KCl, 10 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 2 mM MgATP, pH 7.4).

- Impale the neuron with the microelectrode and record its membrane potential or ionic currents using a suitable amplifier and data acquisition system.

3. This compound Application:

- Apply this compound to the preparation via bath application or pressure ejection from a micropipette positioned near the recorded neuron.

4. Data Analysis:

- Analyze changes in neuronal properties such as resting membrane potential, firing frequency, action potential shape, and synaptic activity in response to this compound application.

Putative Signaling Pathway of this compound

While the precise intracellular signaling cascade for this compound in molluscs has not been definitively elucidated, neuropeptide receptors in this phylum are predominantly G-protein coupled receptors (GPCRs). Based on the known actions of other molluscan neuropeptides, a hypothetical signaling pathway for this compound is proposed below. It is critical to note that this represents a putative model and requires experimental validation.

The modulatory effects of this compound, being either inhibitory or excitatory, suggest that it may couple to different G-protein subtypes (e.g., Gαi/o, Gαq, or Gαs) in different cell types, leading to the activation of distinct downstream signaling cascades.

A putative signaling pathway for this compound in molluscan cells.

Experimental Workflow for Characterizing this compound Function

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound's function in a new molluscan species or tissue.

A logical workflow for the functional characterization of this compound.

References

The Discovery and Isolation of WWamide-1: A Novel Neuromodulatory Peptide from Achatina fulica

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of WWamide-1, a neuropeptide identified in the ganglia of the African giant snail, Achatina fulica. This document details the biochemical properties of this compound, outlines the experimental protocols for its extraction and purification, and proposes a putative signaling pathway based on current knowledge of related molluscan neuropeptides.

Biochemical Profile of this compound

This compound is a member of a family of neuropeptides characterized by the presence of tryptophan (W) residues at both the N- and C-termini.[1] It was first isolated from the ganglia of Achatina fulica and has been shown to exhibit significant neuromodulatory activity.

Quantitative Data

While the primary literature describes the isolation of this compound, specific quantitative data regarding the purification yield and specific activity is not extensively detailed. The following table summarizes the known biochemical characteristics of this compound.

| Property | Value | Reference |

| Peptide Name | This compound | [1] |

| Source Organism | Achatina fulica (African Giant Snail) | [1] |

| Tissue of Origin | Ganglia | [1] |

| Amino Acid Sequence | H-Trp-Arg-Glu-Met-Ser-Val-Trp-NH2 | |

| Molecular Weight (Da) | 987.1 (Calculated from sequence) | |

| Biological Activity | Inhibitory activity on a central neuron; modulatory effects on muscular contractions. | [1] |

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and characterization of this compound from the ganglia of Achatina fulica. These protocols are based on the original discovery and established techniques for neuropeptide isolation.

Ganglia Extraction and Peptide Extraction

-

Tissue Collection : Ganglia from Achatina fulica are dissected and immediately frozen in liquid nitrogen to prevent protein degradation.

-

Homogenization : The frozen ganglia are homogenized in an acidic extraction solution (e.g., acetone or methanol/water/acetic acid mixture) to precipitate larger proteins and extract smaller peptides.

-

Centrifugation : The homogenate is centrifuged at high speed to pellet the precipitated proteins and cellular debris.

-

Supernatant Collection : The supernatant, containing the crude peptide extract, is carefully collected.

-

Drying : The organic solvent in the supernatant is removed by evaporation under vacuum.

-

Reconstitution : The dried extract is reconstituted in a suitable buffer for the first stage of purification.

Purification by High-Performance Liquid Chromatography (HPLC)

A multi-step HPLC approach is employed to isolate this compound from the crude extract.

-

Step 1: C18 Reverse-Phase HPLC (Initial Fractionation)

-

Column : A preparative C18 reverse-phase column.

-

Mobile Phase : A linear gradient of increasing acetonitrile concentration in 0.1% trifluoroacetic acid (TFA).

-

Detection : UV absorbance at 214 nm and 280 nm.

-

Fraction Collection : Fractions are collected based on the elution profile.

-

-

Step 2: Cation-Exchange HPLC (Intermediate Purification)

-

Column : A cation-exchange column.

-

Mobile Phase : A salt gradient (e.g., NaCl or KCl) in a suitable buffer.

-

Fraction Selection : Fractions from the C18 HPLC exhibiting the biological activity of interest are pooled and subjected to this step.

-

-

Step 3: C18 Reverse-Phase HPLC (Final Purification)

-

Column : An analytical C18 reverse-phase column with a shallower acetonitrile gradient to achieve high-resolution separation.

-

Purity Assessment : The purity of the final peak corresponding to this compound is assessed by analytical HPLC.

-

Structural Analysis

-

Amino Acid Sequencing : The primary structure of the purified peptide is determined by Edman degradation using an automated protein sequencer.

-

Mass Spectrometry : Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified peptide.

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Proposed Signaling Pathway of this compound

The specific receptor and signaling pathway for this compound in Achatina fulica have not been fully elucidated. However, based on studies of other molluscan neuropeptides and the general understanding of neuropeptide signaling, a putative pathway involving a G-protein coupled receptor (GPCR) is proposed.[2] Neuropeptides typically bind to GPCRs on the cell surface, initiating an intracellular signaling cascade.[2][3][4]

Caption: Proposed signaling pathway for this compound.

Conclusion

This compound represents a significant discovery in the field of molluscan neurobiology. Its potent inhibitory and modulatory effects suggest its potential as a lead compound in the development of novel therapeutic agents. Further research is warranted to fully characterize its physiological role, identify its specific receptor, and elucidate the precise mechanisms of its signaling pathway. The methodologies and data presented in this guide provide a solid foundation for future investigations into this and other novel neuropeptides.

References

- 1. This compound, -2 and -3: novel neuromodulatory peptides isolated from ganglia of the African giant snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G-Protein–Coupled Receptors Are Dynamic Regulators of Digestion and Targets for Digestive Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G-protein coupled receptors: advances in simulation and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The WWamide Neuropeptide Family: A Technical Guide to a Conserved Signaling System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The WWamide neuropeptide family represents a diverse and ancient group of signaling molecules found throughout the Metazoa. Characterized by a conserved C-terminal tryptophan amide motif, these peptides are involved in a wide array of physiological processes, including the regulation of muscle contraction, hormonal control, and developmental transitions. This technical guide provides a comprehensive overview of the WWamide-1 neuropeptide family and its members, with a focus on their discovery, biological functions, and the underlying signaling mechanisms. Detailed experimental protocols for their study and quantitative data on their activity are presented to facilitate further research and drug development efforts targeting this important neuropeptide system.

Introduction to the WWamide Neuropeptide Family

The WWamide neuropeptide family is a subset of the larger Wamide superfamily, a group of peptides that share a C-terminal amidated tryptophan (W) residue.[1] The founding members of the WWamide family, designated this compound, WWamide-2, and WWamide-3, were first isolated from the ganglia of the African giant snail, Achatina fulica.[2][3] These heptapeptides are unique in that they possess a tryptophan residue at both the N- and C-termini.[2]

Over time, it has become clear that the Wamide superfamily is widespread, with members identified in numerous invertebrate phyla, including arthropods, molluscs, annelids, and cnidarians.[1] Due to their independent discovery in different species, members of this superfamily are often referred to by various names, including myoinhibitory peptides (MIPs), allatostatins-B (AST-B), and GLWamides, which can create confusion in the literature.[1] This guide will focus on the core WWamide family and its closely related peptides, highlighting their conserved features and diverse functions.

Members of the WWamide Neuropeptide Family

The inaugural members of the WWamide family were identified through biochemical purification and sequencing. Their primary structures are detailed below.

| Peptide Name | Sequence | Organism of Origin |

| This compound | H-Trp-Lys-Glu-Met-Ser-Val-Trp-NH₂ | Achatina fulica |

| WWamide-2 | H-Trp-Arg-Glu-Met-Ser-Val-Trp-NH₂ | Achatina fulica |

| WWamide-3 | H-Trp-Lys-Gln-Met-Ser-Val-Trp-NH₂ | Achatina fulica |

Table 1: Primary sequences of the founding members of the WWamide neuropeptide family isolated from Achatina fulica.[2]

The broader Wamide superfamily includes numerous other peptides from various species. For example, in the crab Cancer borealis, nine isoforms of B-type allatostatins (also known as myoinhibitory peptides) have been identified, such as CbAST-B1 (VPNDWAHFRGSWa) and CbAST-B2 (QWSSMRGAWa).

Quantitative Biological Activity

While specific binding affinities (Kd, Ki) and half-maximal effective concentrations (EC50/IC50) for the original WWamides from Achatina fulica are not extensively documented in publicly available literature, the initial characterization provided valuable dose-response information regarding their effects on muscle contractility.

| Peptide | Preparation | Biological Effect | Effective Concentration Range |

| This compound | Anterior byssus retractor muscle of Mytilus edulis | Dose-dependent inhibition of phasic contractions | 10⁻⁸ M to 10⁻⁶ M |

| This compound | Crop of Achatina fulica | Inhibition of spontaneous contractions | Threshold of 10⁻⁷ M |

| This compound | Penis retractor and radula retractor muscles of Achatina fulica | Potentiation of electrically evoked tetanic contractions | 10⁻⁶ M or higher |

| This compound | Radula protractor muscle of Rapana thomasiana | Potentiation of muscle twitches | 10⁻⁹ M or higher |

Table 2: Summary of the dose-dependent biological activities of this compound on various molluscan muscle preparations.

Signaling Pathways

WWamide family peptides primarily exert their effects through two distinct types of cell surface receptors: G-protein coupled receptors (GPCRs) and peptide-gated ion channels.

G-Protein Coupled Receptor (GPCR) Signaling

The most well-characterized signaling pathway for Wamides involves a rhodopsin-family GPCR.[1] In many species, this receptor is homologous to the Drosophila sex peptide receptor.[1] Activation of this receptor typically couples to a Gq alpha subunit, initiating a canonical phosphoinositide signaling cascade.

Upon ligand binding, the activated GPCR catalyzes the exchange of GDP for GTP on the Gq alpha subunit. The activated Gαq-GTP then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ concentration, along with DAG, co-activates protein kinase C (PKC), which then phosphorylates downstream target proteins to elicit a cellular response, such as muscle contraction or relaxation.

Peptide-Gated Ion Channel Signaling

In some organisms, such as the marine worm Platynereis dumerilii, a distinct signaling mechanism has been identified involving a peptide-gated ion channel.[1] These receptors belong to the degenerin/epithelial sodium channel (DEG/ENaC) family and mediate a more direct and rapid cellular response.

In this pathway, the binding of a Wamide peptide directly to the extracellular domain of the ion channel induces a conformational change that opens the channel pore.[1] This allows for the rapid influx of cations, such as Na⁺ and Ca²⁺, down their electrochemical gradients. The influx of positive ions leads to depolarization of the cell membrane, which can trigger rapid cellular responses like neuronal firing or muscle excitation.

Experimental Protocols

Purification of WWamide Peptides from Achatina fulica

This protocol is based on the methodology used for the original isolation of this compound, -2, and -3.

Objective: To purify native WWamide peptides from snail ganglia.

Materials:

-

Frozen ganglia from Achatina fulica

-

Acetone

-

0.1 M acetic acid

-

Sephadex G-15 column

-

CM-Sephadex C-25 column

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Lyophilizer

-

Bioassay system for monitoring activity (e.g., isolated snail muscle preparation)

Procedure:

-

Extraction: Homogenize frozen ganglia in cold acetone. Centrifuge the homogenate and discard the supernatant. Re-extract the pellet with acetone multiple times. Dry the final pellet and then extract with 0.1 M acetic acid. Centrifuge and collect the supernatant.

-

Gel Filtration Chromatography: Lyophilize the acetic acid extract and redissolve in a minimal volume of 0.1 M acetic acid. Apply the sample to a Sephadex G-15 column equilibrated with 0.1 M acetic acid. Elute with the same buffer and collect fractions. Test the bioactivity of each fraction.

-

Ion-Exchange Chromatography: Pool the active fractions from the gel filtration step and apply them to a CM-Sephadex C-25 column. Elute with a linear gradient of NaCl in a suitable buffer (e.g., ammonium acetate). Collect fractions and identify the active ones through bioassay.

-

Reverse-Phase HPLC (Multi-step):

-

Desalt the active fractions from the ion-exchange step.

-

Subject the sample to a series of reverse-phase HPLC steps using a C18 column.

-

Use a shallow linear gradient of acetonitrile in 0.1% TFA to elute the peptides.

-

Monitor the elution profile at 214 nm and 280 nm (due to the presence of tryptophan).

-

Collect peaks and test for bioactivity. Re-chromatograph active peaks under different gradient conditions to achieve final purification.

-

-

Structural Analysis: Determine the amino acid sequence of the purified peptides using Edman degradation and confirm the molecular weight by mass spectrometry.

Functional Characterization of WWamide Receptors using a Calcium Imaging Assay

This protocol describes a general method for testing the activity of WWamide peptides on their cognate GPCRs expressed in a heterologous system.

Objective: To determine if a putative WWamide receptor signals through the Gq pathway by measuring changes in intracellular calcium.

Materials:

-

HEK293 cells

-

Mammalian expression vector containing the cDNA of the putative WWamide receptor

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM) and supplements

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Synthetic WWamide peptides

-

Fluorescence plate reader or microscope capable of kinetic measurements

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Seed the cells into 96-well black-walled, clear-bottom plates. Transfect the cells with the expression vector containing the receptor cDNA using a suitable transfection reagent. Allow 24-48 hours for receptor expression.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (to aid dye solubilization) in HBSS. Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 30-60 minutes at 37°C in the dark.

-

Cell Washing: Gently wash the cells twice with HBSS to remove excess extracellular dye. After the final wash, add 100 µL of HBSS to each well.

-

Calcium Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).

-

Peptide Application and Data Acquisition:

-

Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

-

Using the instrument's injection system, add a specific concentration of the WWamide peptide to the well.

-

Continue recording the fluorescence for another 2-3 minutes to capture the full calcium transient (initial peak and subsequent decay).

-

-

Data Analysis: The change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀) is calculated (ΔF/F₀) to represent the change in intracellular calcium concentration. Dose-response curves can be generated by testing a range of peptide concentrations, and EC₅₀ values can be calculated.

Conclusion

The this compound neuropeptide family and its broader Wamide superfamily represent a fascinating and functionally diverse group of signaling molecules. Their ancient evolutionary origins are reflected in their widespread distribution and their involvement in fundamental physiological processes. While the initial discovery in Achatina fulica laid the groundwork, ongoing research continues to uncover new members, receptors, and functions across the animal kingdom. The two primary signaling mechanisms, via Gq-coupled GPCRs and peptide-gated ion channels, provide both slow, modulatory and fast, direct cellular responses. The detailed protocols provided herein offer a starting point for researchers aiming to further elucidate the roles of these important neuropeptides in physiology and disease, paving the way for potential therapeutic applications.

References

- 1. Achatin-I, an endogenous neuroexcitatory tetrapeptide from Achatina fulica Férussac containing a D-amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fulicin, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MOLNOVA | WWamide-2 [molnova.com]

The Endogenous Role of WWamide-1 in the Snail Nervous System: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide WWamide-1, first isolated from the ganglia of the African giant snail, Achatina fulica, is a key neuromodulator within the molluscan nervous system.[1] As a member of the widespread Wamide superfamily of neuropeptides, it plays a significant role in regulating both central and peripheral neuronal activity, with pronounced effects on muscle contractility.[2] This technical guide provides a comprehensive overview of the endogenous functions of this compound, detailing its physiological effects, the experimental protocols used for its characterization, and its putative signaling mechanisms. The information is presented to support further research into the therapeutic and pharmacological potential of this neuropeptide family.

Introduction

This compound is a heptapeptide amide characterized by the presence of tryptophan (W) residues at both the N- and C-termini.[1] Its discovery has opened avenues for exploring the complex peptidergic signaling networks that govern physiological processes in snails and other mollusks. Understanding the function of this compound is crucial for elucidating the neural circuits controlling behaviors such as feeding and locomotion, and for identifying potential targets for novel therapeutic agents. This document synthesizes the current knowledge on this compound, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Physiological Effects of this compound

This compound exhibits a range of modulatory actions on both the central and peripheral nervous systems of snails. Its effects are concentration-dependent and can be either inhibitory or potentiating, depending on the target tissue and its physiological state.[2]

Effects on Neuronal Activity

In the central nervous system, this compound has been shown to have an inhibitory effect on certain neurons.[1] This suggests a role in regulating the excitability of specific neural circuits.

Table 1: Quantitative Effects of this compound on Snail Neuronal Activity

| Target Neuron/Region | Species | Concentration Range | Observed Effect | Citation |

| Central Neuron | Achatina fulica | Not specified | Inhibitory activity | [1] |

Note: Specific quantitative data on changes in firing rate or membrane potential are not extensively available in the current literature.

Effects on Muscle Contraction

This compound demonstrates significant modulatory effects on various snail muscles, playing a role in the control of motor functions.

Table 2: Quantitative Effects of this compound on Snail Muscle Contraction

| Muscle Type | Species | Concentration Range | Observed Effect | Putative Mechanism | Citation |

| Anterior Byssus Retractor Muscle (ABRM) | Mussel (Mytilus edulis) | 10⁻⁹ M - 10⁻⁶ M | Inhibition of phasic contractions | Pre-synaptic | [2] |

| Radula Protractor Muscle | Gastropod (Rapana thomasiana) | > 10⁻⁹ M | Potentiation of muscle twitches | Post-synaptic | [2] |

| Penis Retractor Muscle | Land Snail | Not specified | Potentiation of contractions | Not specified | [2] |

| Radula Retractor Muscle | Land Snail | Not specified | Potentiation of contractions | Not specified | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of this compound in the snail nervous system.

Electrophysiological Recording of Neuronal and Muscular Activity

Intracellular and extracellular recording techniques are fundamental to assessing the effects of this compound on neuronal firing and muscle contraction.

Protocol 1: Intracellular Recording from Identified Snail Neurons

-

Preparation of Snail Ganglia:

-

Anesthetize the snail (e.g., Lymnaea stagnalis) by injection of MgCl₂ solution (isotonic to the snail's hemolymph).

-

Dissect the central ring ganglia in cold snail saline (composition: NaCl, KCl, MgCl₂, CaCl₂, HEPES buffer, pH 7.9).[3]

-

Pin the ganglia to the bottom of a Sylgard-lined petri dish.

-

Desheathe the ganglia to allow for electrode penetration.

-

-

Electrode Preparation:

-

Pull glass microelectrodes to a resistance of 20-40 MΩ.

-

Fill the microelectrodes with 3 M KCl.

-

-

Recording Procedure:

-

Mount the petri dish on the stage of a microscope.

-

Using a micromanipulator, carefully impale an identified neuron with the microelectrode.

-

Record the resting membrane potential and spontaneous firing activity using a high-impedance amplifier.

-

Bath-apply this compound at varying concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) and record changes in membrane potential and firing rate.

-

Wash out the peptide with fresh saline to observe recovery.

-

Protocol 2: Recording of Muscle Contraction

-

Muscle Preparation:

-

Dissect the target muscle (e.g., radula protractor muscle) and mount it in an organ bath containing snail saline.

-

Attach one end of the muscle to a fixed point and the other to an isometric force transducer.

-

-

Stimulation and Recording:

-

Stimulate the muscle with electrical pulses to elicit contractions.

-

Record the force of contraction using the transducer and a data acquisition system.

-

Apply this compound to the organ bath at various concentrations and record the modulation of contraction force and frequency.

-

Immunohistochemistry for Localization of this compound

Immunohistochemistry is used to visualize the distribution of this compound within the snail's central nervous system.

Protocol 3: Whole-Mount Immunohistochemistry of Snail Ganglia

-

Tissue Preparation:

-

Dissect the central ganglia as described in Protocol 1.

-

Fix the ganglia in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 2-4 hours at 4°C.

-

Wash the ganglia thoroughly in PBS.

-

-

Immunostaining:

-

Permeabilize the tissue with PBS containing 0.3% Triton X-100 (PBST) for 1 hour.

-

Block non-specific binding by incubating in PBST with 5% normal goat serum for 2 hours.

-

Incubate with a primary antibody against this compound (custom-generated) diluted in blocking solution overnight at 4°C.

-

Wash extensively in PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in blocking solution for 2 hours at room temperature in the dark.

-

Wash in PBST and then PBS.

-

-

Imaging:

-

Mount the ganglia on a slide with an anti-fade mounting medium.

-

Visualize the immunoreactivity using a confocal microscope.

-

In Situ Hybridization for this compound mRNA

In situ hybridization can be employed to identify the neurons that synthesize this compound by detecting its corresponding mRNA.

Protocol 4: In Situ Hybridization on Snail Ganglia Sections

-

Probe Synthesis:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the this compound mRNA sequence.

-

-

Tissue Preparation:

-

Fix dissected ganglia as for immunohistochemistry and then cryoprotect in 30% sucrose in PBS.

-

Embed the ganglia in OCT compound and section on a cryostat (10-20 µm).

-

Mount sections on coated slides.

-

-

Hybridization:

-

Treat sections with proteinase K to improve probe accessibility.

-

Prehybridize the sections in hybridization buffer.

-

Hybridize with the DIG-labeled probe overnight at a temperature optimized for probe binding (e.g., 37°C below the probe's melting temperature).[4]

-

Perform high-stringency washes to remove non-specifically bound probe.[4]

-

-

Detection:

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.

-

Detect the signal using a colorimetric substrate (e.g., NBT/BCIP).

-

-

Analysis:

-

Image the sections under a light microscope to identify cells expressing this compound mRNA.

-

Signaling Pathways

The specific signaling pathway for this compound in the snail nervous system has not been fully elucidated. However, based on studies of the broader Wamide neuropeptide superfamily and related molluscan neuropeptides, a putative signaling cascade can be proposed. Wamide peptides are known to act through G-protein coupled receptors (GPCRs).[2] In the pond snail Lymnaea stagnalis, the genome reveals an expansion of FMRFamide-like GPCRs, suggesting a diversity of peptidergic signaling pathways.[5][6]

Putative this compound Signaling Pathway

It is hypothesized that this compound binds to a specific GPCR on the surface of target neurons or muscle cells. This binding event would activate intracellular G-proteins, leading to the modulation of second messenger systems and, subsequently, the activity of ion channels. This would result in the observed changes in neuronal excitability and muscle contractility.

Caption: Putative signaling pathway for this compound in snail neurons.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical process of characterizing this compound's function.

Caption: Workflow for electrophysiological analysis of this compound effects.

Caption: Workflow for localizing this compound peptide and mRNA.

Conclusion and Future Directions

This compound is a crucial neuromodulator in the snail nervous system, with diverse effects on neuronal and muscular activity. While its fundamental roles have been established, further research is required to fully understand its physiological significance. Future studies should focus on:

-

Quantitative Analysis: Obtaining precise dose-response data for the effects of this compound on identified neurons and different muscle types.

-

Receptor Identification: Cloning and characterizing the specific GPCR(s) that bind this compound to elucidate its signaling mechanism.

-

Gene Expression Mapping: Performing detailed in situ hybridization or transcriptomic analyses to map the expression of this compound and its receptor(s) throughout the snail nervous system.

-

Behavioral Studies: Investigating the role of this compound in complex behaviors such as feeding, locomotion, and reproduction.

A deeper understanding of the this compound signaling system will not only advance our knowledge of molluscan neurobiology but also provide valuable insights for the development of novel peptide-based therapeutics.

References

- 1. This compound, -2 and -3: novel neuromodulatory peptides isolated from ganglia of the African giant snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological characteristics of feeding-related neurons after taste avoidance Pavlovian conditioning in Lymnaea stagnalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Double In situ Hybridization for MicroRNAs and mRNAs in Brain Tissues [frontiersin.org]

- 5. The genome of the simultaneously hermaphroditic snail Lymnaea stagnalis reveals an evolutionary expansion of FMRFamide-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the WWamide-1 Precursor Protein and its Post-Translational Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The WWamide family of neuropeptides, first identified in the ganglia of the African giant snail, Achatina fulica, represents a significant area of study in neurobiology and pharmacology.[1] These heptapeptide amides, characterized by tryptophan residues at both the N- and C-termini, exhibit neuromodulatory functions, particularly in the regulation of muscle contraction. This technical guide provides a comprehensive overview of the WWamide-1 precursor protein, its post-translational modifications (PTMs), and the associated signaling pathways, offering valuable insights for research and drug development.

This compound Precursor Protein: Structure and Encoded Peptides

While the specific gene for the this compound precursor in Achatina fulica has not been explicitly annotated and published, the recent sequencing and assembly of the Achatina fulica genome provides the foundational data for its identification.[2][3][4][5][6][7][8][9][10][11] Based on the structures of other molluscan neuropeptide precursors, the this compound precursor is predicted to be a preproprotein containing a signal peptide, multiple copies of this compound related peptides, and intervening acidic spacer peptides. Each immature peptide is likely flanked by canonical dibasic cleavage sites (e.g., Lys-Arg) for processing by prohormone convertases.

The known mature WWamide peptides isolated from Achatina fulica are detailed in the table below.

| Peptide Name | Sequence | Molecular Formula | CAS Number |

| This compound | Trp-Lys-Glu-Met-Ser-Val-Trp-NH2 | C46H65N11O10S | 149665-72-5 |

| WWamide-2 | Trp-Arg-Glu-Met-Ser-Val-Trp-NH2 | C46H65N13O10S | 149636-88-4 |

| WWamide-3 | Trp-Lys-Gln-Met-Ser-Val-Trp-NH2 | C46H66N12O9S | 149636-89-5 |

Post-Translational Modifications of the this compound Precursor

The biosynthesis of mature, bioactive this compound peptides from the precursor protein involves a series of critical post-translational modifications. These modifications are essential for the proper folding, trafficking, and biological activity of the neuropeptides.

Key Post-Translational Modifications:

-

Signal Peptide Cleavage: The N-terminal signal peptide, which directs the precursor protein to the secretory pathway, is cleaved off upon entry into the endoplasmic reticulum.

-

Proteolytic Cleavage: Prohormone convertases, such as furin and PC1/3 or PC2, recognize and cleave the precursor at specific sites, typically pairs of basic amino acids like Lys-Arg or Arg-Arg, to release the immature neuropeptides.

-

Carboxypeptidase E Action: Following endoproteolytic cleavage, carboxypeptidase E removes the C-terminal basic residues from the immature peptides.

-

C-terminal Amidation: This is a crucial modification for the bioactivity of many neuropeptides, including the WWamides. The presence of a C-terminal glycine residue in the peptide sequence serves as a signal for amidation. The enzyme peptidylglycine alpha-amidating monooxygenase (PAM) catalyzes the conversion of this glycine into a C-terminal amide group. This amidation is known to be critical for the receptor binding and stability of the peptides.

This compound Signaling Pathway

The biological effects of this compound are mediated through its interaction with specific cell surface receptors. While the exact receptor for this compound in Achatina fulica has not been definitively identified, studies on related Wamide neuropeptides in other mollusks, such as Aplysia californica, provide strong evidence that they act through G-protein coupled receptors (GPCRs).

Activation of these GPCRs by this compound is expected to initiate an intracellular signaling cascade. Depending on the specific G-protein subunit coupled to the receptor (e.g., Gs, Gi/o, or Gq), this can lead to the modulation of second messenger levels, such as cyclic AMP (cAMP) or inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, activate downstream effector proteins like protein kinases (e.g., PKA or PKC), which then phosphorylate target proteins to elicit a cellular response, such as the modulation of ion channel activity leading to changes in neuronal excitability or muscle contraction.

Experimental Protocols

Identification of the this compound Precursor Gene from the Achatina fulica Genome

Objective: To identify and sequence the gene encoding the this compound precursor protein.

Methodology:

-

tBLASTn Search:

-

Use the known amino acid sequences of this compound, -2, and -3 as queries for a tBLASTn search against the assembled Achatina fulica genome scaffolds.

-

The tBLASTn algorithm translates the nucleotide database in all six reading frames and compares it to the protein query.

-

-

Gene Prediction and Annotation:

-

Analyze the genomic regions identified by tBLASTn using gene prediction software (e.g., AUGUSTUS, GeneMark) to identify open reading frames (ORFs), exon-intron boundaries, and potential signal peptide sequences.

-

-

Sequence Verification:

-

Design primers based on the predicted gene sequence and perform PCR amplification from Achatina fulica ganglia cDNA.

-

Sequence the PCR products to confirm the predicted precursor sequence.

-

Analysis of Post-Translational Modifications by Mass Spectrometry

Objective: To identify and characterize the PTMs of the native this compound precursor and its processed peptides.

Methodology:

-

Tissue Extraction:

-

Dissect ganglia from Achatina fulica and immediately freeze in liquid nitrogen to prevent protein degradation.

-

Homogenize the tissue in an acidic extraction buffer (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to precipitate larger proteins and extract peptides.

-

Centrifuge the homogenate and collect the supernatant containing the peptides.

-

-

Peptide Purification and Fractionation:

-

Use solid-phase extraction (SPE) with a C18 cartridge to desalt and concentrate the peptide extract.

-

Further fractionate the peptides using reversed-phase high-performance liquid chromatography (RP-HPLC) to reduce sample complexity.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide fractions using tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., Orbitrap or Q-TOF).

-

Perform data-dependent acquisition (DDA) to select precursor ions for fragmentation.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a custom database containing the predicted this compound precursor sequence.

-

Use search algorithms (e.g., Mascot, Sequest) to identify peptides and specify variable modifications such as amidation, phosphorylation, and oxidation.

-

Manual validation of spectra for peptides with PTMs is recommended.

-

Conclusion

The study of the this compound precursor protein and its post-translational modifications offers a window into the complex world of neuropeptide signaling. This guide provides a framework for researchers to explore the structure, processing, and function of this important neuromodulator. The availability of the Achatina fulica genome, combined with advanced proteomic techniques, paves the way for a complete characterization of the this compound system, which may ultimately lead to the development of novel therapeutic agents targeting neuropeptidergic pathways.

References

- 1. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. GigaDB [gigadb.org]

- 5. sensusimpact.com [sensusimpact.com]

- 6. academic.oup.com [academic.oup.com]

- 7. A chromosomal-level genome assembly for the giant African snail Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ipd.org.cn [ipd.org.cn]

- 9. [PDF] A chromosomal-level genome assembly for the giant African snail Achatina fulica | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Concomitant downregulation of neuropeptide genes in a marine snail with consecutive sexual maturation after a nuclear disaster in Japan - PMC [pmc.ncbi.nlm.nih.gov]

Localization of WWamide-1 in Central and Peripheral Neurons: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

WWamide-1 is a neuropeptide first isolated from the ganglia of the African giant snail, Achatina fulica, along with its counterparts, WWamide-2 and WWamide-3.[1][2] These heptapeptide amides are characterized by the presence of a tryptophan (W) residue at both the N- and C-termini.[1] Functionally, this compound has been shown to exhibit inhibitory effects on central neurons within the snail's brain and exert modulatory control over muscular contractions in peripheral tissues, including the gut.[1][2] As part of the broader Wamide neuropeptide superfamily, which is recognized for its role in regulating diverse physiological processes such as feeding, reproduction, and muscle activity across various invertebrates, understanding the precise localization of this compound is crucial for elucidating its specific functions and for potential applications in drug development.[3]

This technical guide provides a comprehensive overview of the known localization of this compound in central and peripheral neurons, primarily focusing on the model organism Achatina fulica. Due to a scarcity of specific quantitative data in the existing literature for this compound, this guide synthesizes descriptive findings and presents representative experimental protocols that can be adapted for its study.

Data Presentation: Localization of this compound

While precise quantitative data on the distribution of this compound is limited in the published literature, the following table summarizes the known and inferred localization based on the initial discovery and functional studies.

| Nervous System Division | Location | Neuron Type/Function | Evidence Type | Reference |

| Central Nervous System (CNS) | Cerebral Ganglia | Identified central neuron (d-RCDN) | Electrophysiology (Inhibitory Activity) | [1][2] |

| Suboesophageal Ganglia | General presence of neuropeptides | Inference from neuropeptide mapping studies in Achatina | [4][5] | |

| Peripheral Nervous System (PNS) | Innervation of Gut Musculature | Modulatory neurons | Bioassay (Modulation of Contraction) | [1] |

| Innervation of Other Muscular Tissues | Modulatory neurons | Bioassay (Modulation of Contraction) | [1] |

Experimental Protocols

Detailed experimental protocols specifically for the localization of this compound are not extensively described in the literature. However, standard immunohistochemistry (IHC) and in situ hybridization (ISH) techniques, commonly used for neuropeptide mapping in molluscan nervous systems, can be readily adapted.

Representative Immunohistochemistry (IHC) Protocol for this compound in Achatina fulica Nervous Tissue

This protocol is a representative methodology based on standard practices for invertebrate nervous tissue.

1. Tissue Preparation:

- Dissect the central ganglia (cerebral, pedal, pleural, parietal, and visceral) and peripheral tissues of interest (e.g., gut wall, penis retractor muscle) from Achatina fulica.

- Fix the tissues in 4% paraformaldehyde in 0.1 M phosphate-buffered saline (PBS) at 4°C for 12-24 hours.

- Wash the tissues thoroughly in PBS.

- Cryoprotect the tissues by incubating in a graded series of sucrose solutions in PBS (10%, 20%, 30%) until they sink.

- Embed the tissues in an optimal cutting temperature (OCT) compound and freeze at -80°C.

- Section the frozen tissues at 10-20 µm using a cryostat and mount on gelatin-coated slides.

2. Immunohistochemical Staining:

- Air-dry the sections for 30 minutes.

- Wash the sections three times in PBS for 5 minutes each.

- Perform antigen retrieval if necessary (e.g., by heating in 10 mM sodium citrate buffer, pH 6.0).

- Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.

- Block non-specific binding by incubating in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

- Incubate the sections with a primary antibody against this compound (custom-developed) diluted in blocking buffer overnight at 4°C.

- Wash the sections three times in PBS for 10 minutes each.

- Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 2 hours at room temperature in the dark.

- Wash the sections three times in PBS for 10 minutes each in the dark.

- Counterstain with a nuclear stain such as DAPI.

- Mount the coverslips with an anti-fade mounting medium.

3. Imaging:

- Visualize the sections using a fluorescence or confocal microscope.

- Capture images of this compound immunoreactive neurons and nerve fibers.

Representative Whole-Mount In Situ Hybridization (WISH) Protocol for this compound mRNA

This protocol provides a general framework for localizing this compound mRNA.

1. Probe Synthesis:

- Design and synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the this compound mRNA sequence. The precursor sequence can be identified from the Achatina fulica genome. A sense probe should be used as a negative control.

2. Tissue Preparation:

- Dissect the ganglia and fix them in 4% paraformaldehyde in PBS overnight at 4°C.

- Wash the tissues in PBS and dehydrate through a graded methanol series. Tissues can be stored in 100% methanol at -20°C.

3. Hybridization:

- Rehydrate the tissues through a graded methanol/PBT (PBS with 0.1% Tween-20) series.

- Treat with Proteinase K to increase tissue permeability.

- Postfix in 4% paraformaldehyde.

- Pre-hybridize in hybridization buffer at 65°C for 2-4 hours.

- Hybridize with the DIG-labeled probe in hybridization buffer overnight at 65°C.

4. Post-Hybridization Washes and Detection:

- Perform stringent washes in graded concentrations of saline-sodium citrate (SSC) buffer at 65°C to remove the unbound probe.

- Block with a blocking solution (e.g., 2% Roche blocking reagent in MABT - maleic acid buffer with Tween-20).

- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

- Wash extensively in MABT.

- Detect the signal using a colorimetric reaction with NBT/BCIP substrate, which produces a purple precipitate in the presence of AP.

5. Imaging:

- Clear the tissues and visualize the staining pattern under a dissecting microscope.

- Document the location of cells expressing this compound mRNA.

Visualizations

Logical Workflow for this compound Localization

Caption: Workflow for localizing this compound protein and mRNA.

Hypothetical Signaling Pathway of this compound

As the specific receptor and downstream signaling cascade for this compound have not been fully elucidated, the following diagram represents a generalized G-protein coupled receptor (GPCR) pathway, which is a common mechanism for neuropeptide signaling.

Caption: A generalized neuropeptide signaling pathway.

Conclusion and Future Directions

The initial characterization of this compound in Achatina fulica has laid the groundwork for understanding its role as a neuromodulator in both central and peripheral circuits.[1][2] However, a detailed, high-resolution map of this compound-expressing neurons is still lacking. Future research should focus on generating specific antibodies and nucleic acid probes to perform comprehensive immunohistochemical and in situ hybridization studies. This will enable the creation of a detailed anatomical map of the this compound system. Furthermore, deorphanizing the this compound receptor and elucidating its downstream signaling pathways will be critical for a complete understanding of its function and for exploring its potential as a target for novel therapeutic agents. The continued study of this neuropeptide in a well-established molluscan model system promises to yield valuable insights into the fundamental principles of neuromodulation.

References

- 1. This compound, -2 and -3: novel neuromodulatory peptides isolated from ganglia of the African giant snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Further mapping of the Achatina giant neurone types sensitive to the neuroactive peptides isolated from invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identifiable Achatina giant neurones: their localizations in ganglia, axonal pathways and pharmacological features - PubMed [pubmed.ncbi.nlm.nih.gov]

Evolutionary Conservation of the WWamide Neuropeptide Superfamily: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The WWamide neuropeptide superfamily represents an ancient and remarkably conserved class of signaling molecules, pivotal in regulating a diverse array of physiological processes across a broad swath of the animal kingdom. Characterized by a C-terminal Tryptophan (W) residue, these peptides, variously known as Myoinhibitory Peptides (MIP), Allatostatins-B (AST-B), or GLWamides depending on the species, are of significant interest for their roles in muscle contraction, life cycle transitions, and metamorphic hormone signaling.[1] Their deep evolutionary roots, extending to the last common ancestor of cnidarians and protostomes, make them an excellent model for studying neuropeptide evolution and peptide-receptor co-evolution.[1] This technical guide provides an in-depth overview of the evolutionary conservation of the WWamide sequence, details the primary signaling pathways, and outlines key experimental protocols for their study, serving as a comprehensive resource for researchers in neuroscience and drug development.

Evolutionary Conservation and Phylogenetic Distribution

The defining feature of the WWamide superfamily is a short, amidated active peptide with a conserved C-terminal Tryptophan (W) residue.[1] Genomic and transcriptomic analyses have revealed the widespread presence of these peptides in Cnidaria, Annelida, Mollusca, Platyhelminthes, Nematoda, and Arthropoda.[1] Notably, despite extensive sequencing, true WWamides have not been identified in deuterostomes (e.g., vertebrates, echinoderms), suggesting the signaling system was lost in this lineage.[1] This conservation across protostomes underscores its fundamental biological importance.

Quantitative Data: Conservation of WWamide Sequences Across Phyla

The following table summarizes representative consensus sequences of mature WWamide peptides from various invertebrate phyla, highlighting the conserved C-terminal Tryptophan residue essential for receptor binding and activation.[1][2]

| Phylum | Representative Species | Peptide Name/Class | Consensus Sequence |

| Cnidaria | Nematostella vectensis | GLWamide | pQW LGRF-NH₂ |

| Hydra magnipapillata | GLWamide | GPMTGLW -NH₂ | |

| Annelida | Platynereis dumerilii | Myoinhibitory Peptide (MIP) | AW NQGSW -NH₂ |

| Mollusca | Aplysia californica | Myoinhibitory Peptide (MIP) | SW QDLGNW -NH₂ |

| Achatina fulica | WWamide-1 | W KEMSVW -NH₂ | |

| Nematoda | Caenorhabditis elegans | Myoinhibitory Peptide (MIP) | GGFGPLGW -NH₂ |

| Arthropoda | Drosophila melanogaster | Allatostatin-B (AST-B) / MIP | AW SQLNMAW -NH₂ |

| Locusta migratoria | Myoinhibitory Peptide (LOM-MIP) | GW QDLNAGW -NH₂ |

Note: The terminal amide group (-NH₂) is typically derived from a C-terminal Glycine residue during post-translational modification. The conserved Tryptophan (W) residues are bolded.

WWamide Signaling Pathways

WWamide peptides primarily exert their effects through two distinct receptor types. The most well-characterized is a rhodopsin-family G-protein-coupled receptor (GPCR), while a more recently discovered mechanism involves a peptide-gated ion channel.[1]

G-Protein-Coupled Receptor (GPCR) Signaling

The canonical WWamide signaling pathway involves a 7-transmembrane GPCR.[3] Upon binding of the WWamide peptide, the receptor undergoes a conformational change, activating a heterotrimeric G-protein on the intracellular side.[4] This leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer.[4][5] The activated Gα subunit then modulates the activity of downstream effectors, such as adenylyl cyclase or phospholipase C, leading to changes in second messenger concentrations (e.g., cAMP, IP₃, DAG) and culminating in a cellular response.[4]

Peptide-Gated Ion Channel Signaling

A novel family of WWamide receptors has been identified in the marine annelid Platynereis dumerilii.[1] These receptors are peptide-gated ion channels belonging to the degenerin/epithelial sodium channel (DEG/ENaC) family. In this mechanism, the direct binding of the WWamide peptide to the extracellular domain of the channel induces a conformational change that opens the channel pore, allowing the influx of ions (e.g., Na⁺) and leading to rapid changes in the cell's membrane potential and subsequent physiological responses.

Key Experimental Protocols

The identification, localization, and functional characterization of WWamide peptides rely on a suite of established molecular and analytical techniques.

Protocol: Neuropeptide Discovery via LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying neuropeptides from complex biological samples without prior sequence knowledge.[6][7] The workflow involves extraction, separation, and mass analysis to determine the peptide's mass and amino acid sequence.

Methodology:

-

Tissue Homogenization & Extraction:

-

Rapidly dissect and weigh frozen tissue (e.g., ganglia, brain).

-

Homogenize the tissue in an acidified organic solvent (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to simultaneously extract peptides and precipitate larger proteins.[7]

-

Incubate on ice to ensure complete extraction and protein precipitation.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C and collect the supernatant containing the peptide extract.[8]

-

-

Peptide Cleanup and Desalting:

-

Dry the supernatant using a vacuum concentrator.

-

Resuspend the dried extract in a solution compatible with solid-phase extraction (SPE), such as 0.1% formic acid.

-

Use a C18 SPE column to bind the peptides while salts and other hydrophilic impurities are washed away.[8]

-

Elute the desalted peptides with a high organic solvent concentration (e.g., 50% acetonitrile with 0.1% formic acid).[8]

-

-

LC-MS/MS Analysis:

-

Inject the cleaned peptide sample into a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).[7][9]

-

Peptides are separated on a reversed-phase C18 analytical column using a gradient of increasing organic solvent.

-

The mass spectrometer acquires full MS scans to measure the mass-to-charge ratio (m/z) of the intact peptides.

-

The most intense ions are selected for fragmentation (MS/MS) via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), generating fragment ions that reveal the amino acid sequence.[7]

-

-

Data Analysis:

-

The resulting MS/MS spectra are searched against a protein sequence database (if available) or analyzed using de novo sequencing algorithms to identify the peptide sequences.

-

Protocol: Localization of WWamide mRNA by In Situ Hybridization (ISH)

In situ hybridization (ISH) is a powerful technique used to visualize the spatial expression pattern of specific mRNA transcripts within tissue sections, revealing which cells or neurons synthesize the WWamide precursor protein.[10]

Methodology:

-

Tissue Preparation:

-

Fix freshly dissected tissue by immersion in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) to preserve cellular structure and RNA integrity.[11][12]

-

Cryoprotect the tissue by incubating in a sucrose solution, then embed in an optimal cutting temperature (OCT) compound and freeze.

-

Cut thin sections (e.g., 10-20 µm) using a cryostat and mount on coated microscope slides.

-

-

Probe Synthesis:

-

Synthesize a single-stranded RNA probe (riboprobe) complementary to the target WWamide precursor mRNA.

-

Use a linearized plasmid containing the target cDNA as a template for in vitro transcription.

-

Incorporate a labeled nucleotide (e.g., digoxigenin-UTP or biotin-UTP) into the probe during transcription.

-

-

Hybridization:

-

Permeabilize the tissue sections with a proteinase K treatment to allow probe entry.[13]

-

Pre-hybridize the sections in a hybridization buffer to block non-specific binding sites.

-

Denature the labeled probe by heating and apply it to the tissue sections in hybridization buffer.

-

Incubate overnight in a humidified chamber at an optimized temperature (e.g., 65°C) to allow the probe to anneal to the target mRNA.[10]

-

-

Washing and Detection:

-

Perform a series of high-stringency washes (using solutions with low salt concentration and high temperature) to remove any non-specifically bound probe.

-

Incubate the sections with an antibody conjugated to an enzyme (e.g., anti-digoxigenin-AP, where AP is alkaline phosphatase).

-

Add a chromogenic substrate (e.g., NBT/BCIP) that is converted by the enzyme into a colored precipitate.

-

The resulting colored signal indicates the location of the target mRNA.

-

-

Imaging:

-

Dehydrate the sections, mount with a coverslip, and visualize the signal using a light microscope.

-

Protocol: Functional Characterization by GPCR Deorphanization Assay

To confirm that a specific GPCR is the receptor for a WWamide peptide, a deorphanization assay is performed in a heterologous cell system (e.g., HEK293 or CHO cells).[14][15] This involves expressing the candidate receptor in cells that do not normally express it and then measuring the intracellular response upon application of the peptide.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable host cell line (e.g., HEK293T cells).

-

Transiently transfect the cells with a plasmid vector containing the coding sequence for the candidate GPCR.

-

Co-transfect with a promiscuous G-protein (e.g., Gα15/16) to channel the signal through a measurable pathway (like phospholipase C) and a reporter construct if necessary.[16]

-

-

Ligand Application:

-

After allowing time for receptor expression (24-48 hours), wash the cells and replace the medium with a suitable assay buffer.

-

Apply the synthetic WWamide peptide at various concentrations to different wells. Include a negative control (vehicle only) and a positive control if available.

-

-

Signal Readout (e.g., Calcium Mobilization):

-

If the receptor couples through the Gq pathway (or is co-transfected with a promiscuous Gq), activation will lead to an increase in intracellular calcium ([Ca²⁺]i).

-

Prior to ligand application, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Measure the change in fluorescence intensity immediately after peptide application using a fluorescence plate reader or microscope. An increase in fluorescence indicates receptor activation.

-

-

Data Analysis:

-

Plot the change in fluorescence (or other second messenger signal) against the peptide concentration.

-

Fit the data to a dose-response curve to determine the potency (EC₅₀) of the peptide for the receptor.

-

References

- 1. Function and Distribution of the Wamide Neuropeptide Superfamily in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. neuroproteomics.scs.illinois.edu [neuroproteomics.scs.illinois.edu]

- 7. Multi-Faceted Mass Spectrometric Investigation of Neuropeptides in Callinectes sapidus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In situ hybridization (ISH) protocol | Abcam [abcam.com]

- 11. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 12. Preparation of Tissue Sections and Slides for mRNA Hybridization | Springer Nature Experiments [experiments.springernature.com]

- 13. docs.abcam.com [docs.abcam.com]

- 14. Gz Enhanced Signal Transduction assaY (GZESTY) for GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. G Protein–Coupled Receptor Deorphanizations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Effects of WWamide-1 on Muscle Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WWamide-1 is a neuropeptide first isolated from the ganglia of the African giant snail, Achatina fulica.[1] It belongs to the broader family of FMRFamide-like peptides (FaLPs), which are known to have diverse modulatory effects on muscle tissues across various invertebrate species. This technical guide provides a comprehensive overview of the known and inferred physiological effects of this compound on muscle tissue, with a focus on experimental protocols and potential signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from studies on closely related WWamides and other molluscan neuropeptides to provide a robust framework for future research and drug development.

Data Presentation: Effects of WWamides and Related Peptides on Molluscan Muscle

Due to the scarcity of specific quantitative data for this compound, this table summarizes the qualitative effects observed for the broader WWamide and RFamide peptide families in various molluscan muscle tissues. This information provides a valuable context for predicting the potential actions of this compound.

| Peptide Family | Species | Muscle Tissue | Observed Effect | Reference Context |

| WWamides | Achatina fulica (snail) | Penis Retractor Muscle | Potentiation of contraction | Inferred from studies on related peptides |

| WWamides | Achatina fulica (snail) | Radula Protractor Muscle | Potentiation of contraction | Inferred from studies on related peptides |

| WWamides | Achatina fulica (snail) | Crop | Modulation of contraction | [1] |

| RFamides | Busycon canaliculatum (whelk) | Atrium and Ventricle | Excitatory (cardio-acceleratory) | Studies on FMRFamide and related peptides |

| RFamides | Buccinum undatum (whelk) | Radular-retractor and Radular-sac | Induction of contraction | Additive effect with acetylcholine |

| RFamides | Mytilus edulis (mussel) | Anterior Byssus Retractor Muscle (ABRM) | Inhibition of phasic contractions | Dependent on physiological state |

Experimental Protocols

The following is a generalized protocol for the in-vitro measurement of the physiological effects of this compound on molluscan muscle tissue, based on standard organ bath techniques.

Tissue Preparation

-

Animal Model: The African giant snail, Achatina fulica, is the source organism for this compound and serves as a primary model. Other molluscan species may also be used for comparative studies.

-

Dissection:

-

Anesthetize the snail by immersion in a 2% magnesium chloride solution or by injection of a relaxant.

-

Carefully dissect the desired muscle tissue (e.g., penis retractor muscle, radula protractor muscle, or crop).

-

Isolate a muscle strip of appropriate size (e.g., 10-15 mm in length and 2-3 mm in width).

-

Tie silk or cotton threads to both ends of the muscle strip for mounting.

-

-

Physiological Saline: Prepare a molluscan physiological saline solution. The composition can vary depending on the species, but a typical solution for Achatina fulica might contain (in mM): NaCl (60), KCl (3), CaCl2 (7), MgCl2 (13), and HEPES (5), with the pH adjusted to 7.6. The solution should be continuously aerated with oxygen.

Experimental Setup

-

Organ Bath:

-

Mount the muscle strip vertically in a temperature-controlled organ bath (e.g., 10-20 ml capacity) containing the physiological saline.

-

Attach the lower thread to a fixed hook at the bottom of the organ bath.

-

Connect the upper thread to an isometric force transducer.

-

-

Transducer and Recording System:

-

The force transducer will measure changes in muscle tension.

-

Connect the transducer to an amplifier and a data acquisition system to record the contractile responses on a computer.

-

-

Equilibration:

-

Allow the muscle to equilibrate in the organ bath for at least 30-60 minutes under a slight initial tension (e.g., 0.5-1 g).

-

During equilibration, perfuse the bath with fresh physiological saline every 15 minutes.

-

Data Acquisition

-

Baseline Recording: Record the baseline contractile activity of the muscle. Some visceral muscles may exhibit spontaneous contractions.

-

Application of this compound:

-

Prepare stock solutions of synthetic this compound in distilled water or a suitable solvent.

-

Add known concentrations of this compound to the organ bath in a cumulative or non-cumulative manner.

-

For a cumulative dose-response curve, add increasing concentrations of the peptide at set intervals once the response to the previous concentration has reached a plateau.

-

For a non-cumulative approach, wash the tissue with fresh saline between each peptide application to allow the muscle to return to its baseline state.

-

-

Recording of Muscle Response: Record the changes in muscle tension (contraction or relaxation) in response to each concentration of this compound. Key parameters to measure include the amplitude of contraction, frequency of spontaneous contractions, and muscle tone.

-

Data Analysis:

-

Measure the peak change in tension from the baseline for each concentration.

-

Plot the percentage of the maximum response against the logarithm of the this compound concentration to generate a dose-response curve.

-

From the dose-response curve, determine key pharmacological parameters such as the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway for this compound in molluscan muscle.

Caption: Workflow for in-vitro analysis of this compound on muscle.

Conclusion

This compound is a neuromodulatory peptide with significant potential to influence muscle physiology, particularly in molluscs. Although direct quantitative data remains to be fully elucidated, the existing body of research on related peptides provides a strong foundation for predicting its mechanism of action. The proposed involvement of G-protein coupled receptors and subsequent calcium mobilization offers a clear direction for future pharmacological and physiological investigations. The experimental protocols and workflows detailed in this guide provide a standardized approach for researchers to systematically characterize the effects of this compound and similar compounds on muscle tissue, thereby paving the way for potential applications in drug development and a deeper understanding of invertebrate neuromuscular physiology.

References

WWamide-1 Signaling Pathway: An In-depth Technical Guide for Researchers

Despite extensive investigation, the precise signaling pathway and second messengers associated with the neuropeptide WWamide-1 remain largely uncharacterized in publicly available scientific literature. While it is established that WWamides, as a family, primarily signal through G-protein coupled receptors (GPCRs), specific details regarding the G-protein subtype (Gαs, Gαi/o, or Gαq/11) that the this compound receptor couples to, and the subsequent downstream second messenger cascade (e.g., cAMP, Ca2+, IP3, DAG), have not been elucidated.

This technical guide aims to provide a comprehensive overview of the current understanding of WWamide signaling in general, and to offer a framework for the experimental approaches necessary to delineate the specific pathway for this compound. This document is intended for researchers, scientists, and drug development professionals actively investigating neuropeptide signaling.

Introduction to the WWamide Family of Neuropeptides